molecular formula C15H11Cl3N2O2 B6102530 N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide

N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide

Cat. No.: B6102530
M. Wt: 357.6 g/mol
InChI Key: ZIGFLUIALFVSCC-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of acetamido, chlorophenyl, and dichlorobenzamide groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide typically involves the reaction of 4-acetamido-2-chlorophenylamine with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In the medical field, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to evaluate its efficacy as an antimicrobial or anticancer agent .

Industry

Industrially, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The pathways involved in these interactions are subject to ongoing research to fully elucidate the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamido-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
  • N-(4-acetamido-2-chlorophenyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide
  • N-(4-acetamido-2-chlorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide

Uniqueness

N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide stands out due to its specific substitution pattern on the benzamide ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(4-acetamido-2-chlorophenyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O2/c1-8(21)19-10-3-5-14(13(18)7-10)20-15(22)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFLUIALFVSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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